Product packaging for Oleic acid I 125(Cat. No.:)

Oleic acid I 125

Cat. No.: B10859288
M. Wt: 530.3 g/mol
InChI Key: AJLNCCBKZPMARL-YUGKZARUSA-N
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Description

Contextualizing Radiolabeled Fatty Acids in Mechanistic Investigations

Radiolabeled fatty acids are indispensable tools for tracing the metabolic fate of lipids within biological systems. nih.gov By replacing a standard atom with a radioisotope, such as Iodine-125 (B85253), researchers can track the absorption, distribution, metabolism, and excretion of these molecules non-invasively. This ability to monitor the dynamic processes of fatty acid trafficking and utilization provides profound insights into cellular and systemic physiology. These tracers have been instrumental in elucidating the mechanisms underlying various diseases, including metabolic disorders, cardiovascular conditions, and cancer, by allowing for the quantification of metabolic fluxes and the identification of alterations in lipid metabolic pathways. nih.gov

Historical Perspective on Tracers for Lipid Metabolism Elucidation

The use of tracers to unravel metabolic pathways dates back to the early 20th century. Initial studies employed stable isotopes, but the advent of radioisotopes revolutionized the field by offering higher sensitivity. Early work with radioiodinated fatty acids, such as those labeled with Iodine-131, laid the groundwork for their use in medical imaging, particularly for cardiac studies. nih.gov Over time, advancements in radiolabeling techniques and imaging technology have led to the development of more sophisticated tracers, including those labeled with Iodine-123 and Iodine-125, which offer more favorable decay characteristics for specific research applications. This historical progression has enabled increasingly precise and quantitative assessments of lipid metabolism in vivo.

Rationale for the Specific Utilization of [125I]-Oleic Acid as a Research Tool

The selection of a particular radiotracer is dictated by the specific biological question being investigated. Oleic acid is one of the most abundant fatty acids in nature and plays a central role in mammalian metabolism. nih.gov Labeling oleic acid with Iodine-125 allows researchers to trace the path of this key energy substrate and signaling molecule. The gamma emissions of Iodine-125 are suitable for detection in preclinical research settings, enabling quantitative analysis of its uptake and distribution in various tissues. While other radioisotopes are available, the physical properties of Iodine-125, including its half-life, make it a practical choice for studies of intermediate duration. Furthermore, radioiodination is a well-established chemical process, allowing for the reliable synthesis of high-purity [125I]-Oleic Acid for experimental use. nih.gov

Scope and Objectives of Contemporary Research Endeavors Involving the Compound

Current research utilizing [125I]-Oleic Acid and similar radiolabeled fatty acids is diverse and aims to address a range of pressing biomedical questions. Key areas of investigation include:

Cardiovascular Disease: Elucidating the role of altered myocardial fatty acid metabolism in conditions such as ischemic heart disease and diabetic cardiomyopathy. nih.gov Researchers use tracers like [125I]-labeled fatty acid analogs to assess myocardial viability and metabolic derangements. nih.govnih.gov

Pulmonary Disease: Investigating the distribution and metabolic effects of fatty acids in the lungs, particularly in the context of acute lung injury. nih.gov

Oncology: Understanding how tumors utilize fatty acids for energy and as building blocks for membranes, with the goal of identifying new therapeutic targets. mdpi.com

Metabolic Disorders: Studying the systemic and tissue-specific alterations in fatty acid uptake and oxidation in diseases like obesity and diabetes.

The overarching objective of these research endeavors is to gain a deeper mechanistic understanding of lipid metabolism in health and disease, which is crucial for the development of novel diagnostic and therapeutic strategies.

Detailed Research Findings

Research utilizing [125I]-Oleic Acid and its analogs has yielded significant insights into lipid metabolism in various physiological and pathological contexts.

One key area of investigation has been the biodistribution of oleic acid in the context of lung injury. A study in a canine model of oleic acid-induced lung injury demonstrated a preferential distribution of intravenously administered [125I]-Oleic Acid to the peripheral regions of the lung. nih.gov This distribution pattern correlated with the areas of injury observed via CT scans, suggesting that the localized concentration of oleic acid contributes directly to the pathology. nih.gov Notably, this distribution did not align with pulmonary blood flow, indicating a specific mechanism of oleic acid deposition in the lung periphery. nih.gov

Regional Pulmonary Distribution of [125I]-Oleic Acid in a Canine Model
Lung RegionRelative [125I]-Oleic Acid ActivitySignificance (vs. Middle and Inner)
Outer Concentric LayerHigherP < 0.001
Middle Concentric LayerLower-
Inner Concentric LayerLower-

In the field of cardiology, radioiodinated fatty acids are extensively used to study myocardial metabolism. While many studies have utilized analogs like 15-(p-[125I]-iodophenyl)-pentadecanoic acid (IPPA), the principles of tracing fatty acid uptake and oxidation are directly applicable. nih.gov These studies have shown that in the healthy heart, radioiodinated fatty acids are rapidly taken up and metabolized. nih.gov However, in pathological states such as ischemia, the uptake and clearance kinetics are significantly altered, providing a diagnostic window into the metabolic health of the myocardium. nih.gov For instance, in diabetic mice, the myocardial uptake of a [125I]-labeled fatty acid analog was significantly reduced compared to control animals, reflecting the metabolic derangements characteristic of diabetic cardiomyopathy. nih.gov

Myocardial Uptake of a [125I]-Labeled Fatty Acid Analog in Diabetic vs. Control Mice
ConditionMyocardial Uptake (% Injected Dose/g)Significance (vs. Control)
Unfasted DiabeticSignificantly ReducedP < 0.05
Fasted DiabeticSignificantly ReducedP < 0.01

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32I2O2 B10859288 Oleic acid I 125

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32I2O2

Molecular Weight

530.3 g/mol

IUPAC Name

(Z)-9,10-bis(125I)(iodanyl)octadec-9-enoic acid

InChI

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-/i19-2,20-2

InChI Key

AJLNCCBKZPMARL-YUGKZARUSA-N

Isomeric SMILES

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/[125I])/[125I]

Canonical SMILES

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I

Origin of Product

United States

Radiochemical Synthesis, Purification, and Characterization of 125i Oleic Acid

Precursor Chemistry and Synthetic Strategies for Iodine-125 (B85253) Incorporation

Radiosynthetic Methodologies (e.g., Halogen Exchange, Organometallic Precursors)The incorporation of the radioisotope Iodine-125 into oleic acid is primarily achieved through electrophilic substitution reactions. These methods involve the generation of an electrophilic iodine species from a radioactive iodide source, such as sodium iodide ([¹²⁵I]NaI), which then reacts with the oleic acid molecule.

Electrophilic Iodination: This approach commonly utilizes oxidizing agents like Chloramine-T (CAT) or Iodogen. In this process, [¹²⁵I]NaI is reacted with the chosen oxidizing agent in the presence of oleic acid. The oxidizing agent converts iodide ions into an electrophilic iodine species (e.g., I⁺ or a reactive complex), which subsequently attacks the electron-rich double bond of oleic acid researchgate.netiaea.org. Reported yields for the labeling of oleic acid using Chloramine-T have ranged between 10% and 50% depending on the reaction conditions and solvent used researchgate.net.

Halogen Exchange: Another general radioiodination strategy is halogen exchange, which involves a nucleophilic substitution reaction nih.gov. This method would require a pre-synthesized oleic acid derivative containing a suitable leaving group (e.g., bromine or chlorine) at the desired position. This precursor is then reacted with a radioactive iodide source ([¹²⁵I]⁻) to displace the leaving group and incorporate the radioisotope nih.gov. While this is a known method for radioiodination, specific details for oleic acid are not extensively provided in the reviewed literature.

Other Methodologies: Alternative synthetic routes, such as the hydroboration-iodination sequence, have been developed for synthesizing specific radiolabeled fatty acids like omega-iodofatty acids osti.gov. Additionally, methods employing organometallic precursors are utilized for labeling other molecules, such as cholesterol derivatives nih.gov, but are less commonly cited for the direct labeling of oleic acid.

Optimization of Labeling Yield and Specific ActivityMaximizing both the radiochemical yield and the specific activity of [¹²⁵I]-Oleic Acid is crucial for its effective use as a radiotracer.

Labeling Yield: The efficiency of the labeling reaction, or radiochemical yield, is influenced by several factors. These include the choice of oxidizing agent, reaction time, temperature, pH of the reaction mixture, and the type of solvent employed researchgate.net. As previously mentioned, yields for oleic acid labeling with Chloramine-T can vary, typically falling within the 10-50% range researchgate.net. In contrast, other synthetic strategies for related fatty acid derivatives have reported significantly higher yields, such as 85-95% for omega-iodofatty acids using a hydroboration-iodination sequence osti.gov.

Specific Activity: Specific activity is defined as the radioactivity per unit mass or mole of the labeled compound. High specific activity is essential for radiotracers, as it ensures that the administered mass of the compound is negligible and does not interfere with the biological processes being studied. To achieve high specific activity, syntheses are often performed using "no-carrier-added" (NCA) techniques, which involve using the radioisotope without the addition of its stable isotopic counterpart nih.gov.

Chromatographic Purification and Radiochemical Purity Assessment

Following the synthesis of [¹²⁵I]-Oleic Acid, rigorous purification and subsequent assessment of its radiochemical purity are paramount. These steps ensure that the final product is free from unreacted radioactive iodide, starting materials, and unwanted byproducts, thereby guaranteeing the accuracy and reliability of experimental results. Chromatographic techniques are the cornerstone for achieving both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and PurityHigh-Performance Liquid Chromatography (HPLC) stands as a principal analytical and preparative technique for the purification and quality control of radiolabeled compounds like [¹²⁵I]-Oleic Acid.

Separation Principles: HPLC operates by separating compounds based on their differential interactions with a stationary phase packed within a column and a mobile phase that flows through it. For fatty acid analysis, reversed-phase HPLC (RP-HPLC) utilizing C18 stationary phases is a common choice. The mobile phase typically comprises a mixture of polar and non-polar solvents, such as acetonitrile (B52724) or methanol (B129727) in combination with water gerli.comhplc.eu. Gradient elution, where the composition of the mobile phase is varied over the course of the separation, can be employed to optimize the resolution of complex mixtures.

Detection: While UV detection is standard for non-radioactive analytes, the detection of radiolabeled compounds like [¹²⁵I]-Oleic Acid necessitates the use of specialized detectors, such as inline radiodetectors or fraction collectors coupled with gamma counters. UV detection, often set at wavelengths between 210-254 nm, can be utilized to monitor the presence of the oleic acid backbone, particularly if derivatization is performed. Derivatization, for instance, with reagents like p-bromophenacyl bromide, can significantly enhance UV detection sensitivity and improve chromatographic peak shape gerli.comresearchgate.net.

Purity Assessment: HPLC facilitates the quantification of radioactivity associated with the target compound relative to the total radioactivity injected. This process directly yields the radiochemical purity of the sample. For most biological and medical applications, a high radiochemical purity, typically exceeding 95%, is considered essential nih.gov.

Table 1: Typical HPLC Parameters for Fatty Acid Analysis

ParameterTypical ConditionNotes
Column C18 reversed-phase columnExamples include COSMOSIL 5C18-MS-II, COSMOSIL Cholester.
Mobile Phase Acetonitrile/Water or Methanol/Water mixturesGradient elution may be employed. Solvent composition varies.
Flow Rate 0.5 - 2.0 mL/minDependent on column dimensions and mobile phase composition.
Detection UV detector (e.g., 210-254 nm) or RadiodetectorDerivatization may be required for enhanced UV detection sensitivity.
Temperature Ambient to 40°C

Thin-Layer Chromatography (TLC) for Radiochemical Identity and PurityThin-Layer Chromatography (TLC) offers a complementary and often more rapid method for the initial assessment of radiochemical identity and purity.

Methodology: In TLC, a small volume of the sample is applied as a spot onto a thin layer of an adsorbent material, typically silica (B1680970) gel, coated onto a plate. This plate is then placed in a developing chamber containing an appropriate solvent system. Capillary action draws the solvent up the plate, carrying the sample components at different rates based on their polarity and affinity for the stationary phase, thereby achieving separation.

Application: TLC is frequently used for a quick evaluation of the radiolabeling efficiency and to detect the presence of major radioactive impurities, such as unreacted [¹²⁵I]iodide. Visualization of the radioactive spots is commonly achieved using a radio-TLC scanner or by autoradiography. Studies have reported the use of TLC for determining labeling yields researchgate.netiaea.org. Furthermore, TLC can serve as an essential preliminary step for fractionating lipid components before more detailed analysis by HPLC researchgate.net.

Purity Determination: By comparing the migration pattern of the radioactive spots with that of a non-radioactive oleic acid standard, the radiochemical identity of the synthesized product can be confirmed. The distribution of radioactivity on the TLC plate allows for a semi-quantitative estimation of the radiochemical purity.

Criteria for Acceptable Radiochemical Purity in Research Applications

For [125I]-Oleic Acid to be effectively utilized in research, a high degree of radiochemical purity is essential. Radiochemical purity refers to the proportion of radioactivity present in the desired chemical form. Impurities, such as free iodide ([125I]⁻) or radiolabeled degradation products, can lead to misinterpretation of experimental data by affecting biodistribution, uptake, and metabolism studies.

In research applications, particularly those involving biological systems, radiochemical purity of [125I]-Oleic Acid is typically expected to be greater than 90% , with >95% or even >98% being highly desirable and often achieved through rigorous purification methods like High-Performance Liquid Chromatography (HPLC) snmjournals.orgacs.orgresearchgate.net. The presence of free iodide ([125I]⁻) is a common impurity that can compete for uptake mechanisms or interfere with specific binding assays. Chemical purity, referring to the unlabeled form of oleic acid, is also important, typically aiming for >90% snmjournals.org. Radionuclidic purity, ensuring the absence of other radioisotopes, is also a critical quality control parameter, usually maintained at >99%.

Table 1: Typical Radiochemical Purity Criteria for [125I]-Oleic Acid in Research

ParameterAcceptable RangeSignificance in Research Applications
Radiochemical Purity>90% (ideally >95-98%)Ensures accurate tracing of oleic acid metabolism and distribution.
Chemical Purity>90%Minimizes interference from non-radiolabeled impurities.
Radionuclidic Purity>99%Confirms the presence of only Iodine-125, preventing misinterpretation.

Radiochemical and Chemical Stability Under Controlled Conditions

The integrity of [125I]-Oleic Acid over time and under various conditions is crucial for its utility as a tracer. Stability is influenced by both chemical factors and the inherent radiation emitted by Iodine-125, which can lead to radiolytic degradation.

In Vitro Stability Profiling in Research Buffer Systems

When preparing [125I]-Oleic Acid for in vitro assays or as an injectable solution for preclinical studies, its stability in common buffer systems (e.g., phosphate-buffered saline (PBS), saline) is assessed. Studies with other radiolabeled fatty acids have shown good stability in buffered saline solutions at room temperature for several hours, often remaining unchanged for over 4 hours post-synthesis snmjournals.org. However, the specific formulation, presence of stabilizers (such as ethanol), and storage temperature significantly impact this stability. The solubility of oleic acid itself can also be a factor, sometimes requiring the use of surfactants like Tween-80 to maintain a homogeneous dispersion ahajournals.orgresearchgate.net.

Evaluation of Radiolytic Degradation and Mitigation Strategies

The radioactive decay of Iodine-125, primarily through electron capture and subsequent gamma emission, generates ionizing radiation that can cause radiolytic degradation of the molecule. This process can lead to the formation of various byproducts, including dehalogenated species (loss of iodine) and oxidative or reductive cleavage products researchgate.netnih.govosti.gov. For instance, gamma irradiation of oleic acid has been shown to produce trans-isomers and stearic acid researchgate.net.

Mitigation strategies for radiolytic degradation are essential for maintaining tracer integrity. These typically include:

Storage at low temperatures: Refrigeration (4°C) or freezing (-20°C or -80°C) significantly slows down chemical and radiolytic degradation processes snmjournals.org.

Addition of stabilizers: Antioxidants or radical scavengers, such as ethanol, ascorbic acid, or gentisic acid, are often added to the preparation to quench free radicals formed during radiolysis nih.gov.

Minimizing radiation exposure: Preparing only the required amount of tracer and using it promptly can reduce the cumulative radiation dose to the sample.

Optimizing specific activity: While higher specific activity is often desired for increased sensitivity, it can also lead to faster self-radiolysis due to a higher concentration of radioactive atoms in a given mass.

Long-Term Storage Conditions and Their Impact on Tracer Integrity

For long-term storage, [125I]-Oleic Acid is typically stored in solution at very low temperatures (e.g., -20°C or -80°C) in the presence of stabilizers. The choice of solvent and stabilizer is critical. Ethanol is commonly used as a co-solvent and stabilizer. Periodic re-analysis of radiochemical purity is recommended to ensure the tracer remains suitable for use. The integrity of the tracer over extended periods (weeks to months) is highly dependent on the initial quality, storage conditions, and the presence of effective stabilizers to combat both chemical decomposition and radiolytic damage snmjournals.orgresearch-solution.com.

Determination of Specific Activity and Molar Activity of the Radiolabeled Compound

Specific Activity (SA) is defined as the radioactivity per unit mass of the substance, typically expressed in units like Becquerel per gram (Bq/g) or Curie per gram (Ci/g) kcl.ac.ukwikipedia.org. For a radiolabeled compound, SA can refer to the activity per mass of the radionuclide itself or per mass of the entire labeled molecule.

Molar Activity (MA) , often expressed in units such as Curie per millimole (Ci/mmol) or Gigabecquerel per micromole (GBq/µmol), represents the radioactivity per mole of the compound. MA is particularly useful as it directly relates radioactivity to the number of molecules, which is crucial for biological studies where concentration (molarity) is a key parameter kcl.ac.ukrevvity.com.

The determination of both SA and MA requires accurate measurement of the total radioactivity in a sample and precise knowledge of its mass or molar concentration. For Iodine-125, the atomic mass is approximately 125 g/mol . High molar activities are generally sought for radiotracers to ensure that the amount of radioactivity introduced does not significantly alter the biological system being studied. For other radiolabeled fatty acids, molar activities exceeding 5 Ci/µmol or values around 1.5 x 10^18 Bq/mol have been reported snmjournals.orgnih.gov.

It is critical to note that due to the radioactive decay of Iodine-125, the specific and molar activity values must be reported along with the time of measurement (e.g., "at the end of synthesis," "2 hours post-production," or "at the time of administration") kcl.ac.ukrevvity.com.

Compound List:

Oleic acid

[125I]-Oleic Acid

Preclinical Pharmacokinetic and Biodistribution Investigations of 125i Oleic Acid

In Vitro Cellular Uptake, Metabolism, and Efflux Dynamics

In vitro studies using cell cultures are crucial for dissecting the molecular mechanisms that govern how cells handle oleic acid. These models allow for the precise control of experimental conditions to study transport, metabolic conversion, and removal of the fatty acid from the cell.

The entry of long-chain fatty acids like oleic acid into cells is a complex process that involves both passive diffusion and protein-mediated transport. nih.govresearchgate.net While previously thought to occur mainly by simple diffusion across the lipid bilayer, it is now recognized that a significant portion of fatty acid uptake is facilitated and regulated by membrane-associated proteins, often referred to as fatty acid transporters. nih.govscite.ai

The transport process can be described by three main steps: adsorption to the cell membrane, transmembrane movement (or "flip-flop"), and desorption into the cytoplasm. researchgate.net In adipocytes, studies have shown that oleic acid uptake is the sum of a saturable, protein-mediated process and a linear, passive diffusion process. nih.gov The saturable pathway accounts for the vast majority of uptake at physiological concentrations. nih.gov

Several key proteins have been identified that facilitate oleic acid transport across the plasma membrane. These transporters can be rapidly and reversibly moved from intracellular storage pools to the cell surface to regulate fatty acid uptake. nih.gov The expression and activity of these transporters can vary significantly between different cell types, leading to cell-specific kinetics of oleic acid uptake. For example, co-culture of Caco-2 cells with mucus-producing HT29-MTX cells has been shown to modify the gene transcription of fatty acid receptors and intracellular transporters, altering the functional response to oleic acid. nih.gov

Transporter FamilySpecific ProteinsPrimary Location/Function
CD36 CD36 (Fatty Acid Translocase)Abundant in heart, skeletal muscle, and adipose tissue; involved in high-affinity fatty acid uptake. nih.govmdpi.com
FABP FABPpm (Plasma membrane-associated Fatty Acid-Binding Protein)Present on the plasma membrane, facilitates fatty acid binding and transport. nih.govnih.gov
FATP FATP1-6 (Fatty Acid Transport Proteins)Family of proteins that facilitate fatty acid uptake, with varying tissue distribution. nih.govscite.ai

The net accumulation of [125I]-Oleic Acid within a cell is a balance of uptake, esterification into complex lipids, oxidation, and efflux. This balance is heavily influenced by the cell's metabolic state and the presence of various substrates and inhibitors.

In hepatocytes, for instance, oleic acid itself can act as a metabolic regulator, inhibiting the pathway of de novo lipogenesis (the synthesis of fatty acids from other substrates like glucose). nih.gov This suggests a feedback mechanism where the presence of external fatty acids reduces the cell's own production. Conversely, in adipocytes, oleic acid did not show a significant effect on de novo lipogenesis, highlighting differential regulation between cell types. nih.gov

Signaling pathways also play a critical role. In skeletal muscle cells, oleic acid can activate the cAMP/PKA signaling pathway, which in turn activates the SIRT1-PGC1α transcriptional complex. nih.gov This complex upregulates genes involved in fatty acid oxidation. The use of specific inhibitors can demonstrate these dependencies; for example, the PKA inhibitor H-89 can block the effects of oleic acid on this pathway. nih.gov Similarly, inhibitors of fatty acid transport proteins, such as 2-methylthio-1,4-naphthoquinone (B1203436) (MTN) which affects lipid uptake, can reduce the accumulation of fatty acids in cancer cells. mdpi.com Studies using the Niemann-Pick C1 like 1 inhibitor, ezetimibe, have shown it can modulate hepatic phospholipid metabolism and promote fatty acid β-oxidation, thereby reducing fat accumulation. frontiersin.org

Once inside the cell, [125I]-Oleic Acid is not uniformly distributed but is rapidly partitioned into different subcellular compartments for metabolism or storage. A significant portion is esterified into triglycerides and stored in lipid droplets. nih.gov This process is observable in cell lines like MCF10DCIS.COM, which show a large number of lipid droplets after incubation with oleic acid. plos.org

Fatty acids are also transported to specific organelles for processing. Peroxisomes are the exclusive site of fatty acid beta-oxidation in fungi like Saccharomyces cerevisiae, and their proliferation is massively induced by the presence of oleic acid. frontiersin.org The membranes of these induced peroxisomes are characterized by a distinct enrichment of phosphatidylinositol. frontiersin.org

The transport of fatty acids from the plasma membrane to these intracellular compartments is facilitated by cytosolic fatty acid-binding proteins. scite.ai Furthermore, the very transporters that bring oleic acid into the cell, such as FAT/CD36 and FABPpm, are themselves compartmentalized. They exist in intracellular depots and can be translocated to the plasma membrane in response to stimuli like insulin (B600854), thereby acutely regulating the cell's capacity for fatty acid uptake. nih.gov

Ex Vivo Tissue Distribution and Organ Accumulation in Animal Models

Ex vivo studies, where tissues are harvested from animal models after administration of a tracer, provide a snapshot of the compound's distribution throughout the body. These investigations are critical for understanding which organs take up [125I]-Oleic Acid and how its concentration changes over time.

The concentration of the tracer in different organs changes over time. Cell culture studies show a time-dependent increase in lipid accumulation with oleic acid exposure. nih.gov In animal models, radioiodinated fatty acids designed for imaging purposes show dynamic changes, with initial high uptake in organs with active fatty acid metabolism followed by a period of clearance or metabolic trapping. osti.gov

The table below, adapted from a pharmacokinetic study of oleic acid in rats, illustrates the concentration of the compound in plasma over time after a single oral dose, demonstrating the dynamic nature of its presence in circulation. scialert.net

Time PointPlasma Concentration (μg/mL)
0.5 h 1.83
1.0 h 4.35
2.0 h 7.91
4.0 h 15.62
6.0 h 12.33
8.0 h 9.87
12.0 h 6.45
24.0 h 3.12
48.0 h 1.58

Note: Data represents oleic acid from an orally administered emulsion in rats and is presented to illustrate time-dependent changes in circulation. The pharmacokinetics of intravenously administered [125I]-Oleic Acid would differ. scialert.net

The accumulation of [125I]-Oleic Acid varies markedly between different tissues, depending on their capacity for fatty acid uptake and metabolism.

Brain: While the brain primarily uses glucose as fuel, it can also take up and metabolize fatty acids. Following administration in rats, oleic acid has been detected in the brain, though at lower levels compared to organs like the liver or adipose tissue. scialert.net

Heart: The heart muscle relies heavily on fatty acid oxidation for energy. Consequently, radioiodinated fatty acids, including those derived from oleic acid, have been extensively investigated as myocardial imaging agents. nih.govosti.gov These tracers show high initial extraction by the heart, reflecting its active fatty acid metabolism. osti.gov

Liver: The liver is a central hub for lipid metabolism, including the synthesis, oxidation, and distribution of fatty acids. It exhibits significant uptake of oleic acid. scialert.net In transgenic mouse models of liver tumor formation, a significant increase in the amount of oleic acid has been observed in the liver tissue. researchgate.net

Adipose Tissue: As the primary site for triglyceride storage, adipose tissue is a key destination for circulating oleic acid. frontiersin.org Oleic acid is the most abundant fatty acid in bovine adipose tissue. frontiersin.org Studies in rats show high concentrations of oleic acid in prostatic tissue, which is associated with adipose stores. scialert.net

Lungs: Detailed regional analysis has been performed in the lungs of dogs using [125I]-Oleic Acid. These studies revealed a non-uniform distribution. The tracer's activity was found to be significantly greater in the peripheral (outer) regions of the lung compared to the middle and inner regions. nih.gov This preferential distribution to the periphery did not correspond directly to the pattern of pulmonary blood flow, suggesting other factors influence its regional accumulation within the lung tissue. nih.gov

Lung Region[125I]-Oleic Acid Activity (Counts/min/g)
Outer Ring 22,500 ± 2,000
Middle Ring 15,100 ± 1,200
Inner Ring 14,000 ± 1,100

Note: Data represents mean ± SEM from a study in dogs, demonstrating higher accumulation in the outer lung region (P < 0.001 compared to middle and inner regions). nih.gov

Impact of Physiological Perturbations on Organ-Specific Tracer Levels

The biodistribution of [¹²⁵I]-Oleic Acid can be significantly altered by various physiological and pathophysiological states. These perturbations can affect organ-specific uptake, retention, and metabolism of the tracer, providing insights into the underlying changes in fatty acid utilization.

Hyperglycemia and Diabetes: In animal models of type II diabetes mellitus, persistent hyperglycemia has been shown to worsen oleic acid-induced acute lung injury. nih.gov While not directly measuring [¹²⁵I]-Oleic Acid uptake, this suggests that the metabolic environment in diabetes can alter the tissue response to oleic acid, which would likely be reflected in the tracer's distribution. For instance, in diabetic rats subjected to oleic acid-induced lung injury, there was a more rapid and severe decline in mean arterial pressure and a shorter survival time compared to non-diabetic controls, indicating a modified physiological response to the fatty acid challenge. nih.gov Furthermore, studies have shown that a lower dietary intake of oleic acid is associated with diabetic retinopathy in humans, suggesting a protective role for this fatty acid in diabetic complications. nih.govresearchgate.net This implies that in a diabetic state, the uptake and metabolism of oleic acid in tissues like the retina could be altered.

Ischemia-Reperfusion Injury: Ischemia and reperfusion (I/R) injury, a condition characterized by an initial restriction of blood supply followed by its restoration, can significantly impact lipid metabolism. Studies in mice have shown that oleic acid can protect against hepatic I/R injury. nih.gov This protective effect is associated with the modulation of specific signaling pathways and a reduction in oxidative stress and inflammation. It is plausible that the uptake of [¹²⁵I]-Oleic Acid would be increased in the liver during I/R as the tissue attempts to utilize fatty acids for energy and membrane repair.

Hormonal Regulation: Hormones play a crucial role in regulating fatty acid metabolism, and their influence can alter the organ-specific levels of [¹²⁵I]-Oleic Acid. For example, insulin is known to affect oleic acid uptake in adipocytes. researchgate.net In cultured bovine granulosa cells, oleic acid has been shown to reduce the production of steroid hormones like estradiol (B170435) and progesterone. nih.govnih.gov This is accompanied by changes in the expression of genes related to gonadotropin hormone receptors and steroidogenesis. nih.gov An oleic acid-rich diet in female mice led to increased triglyceride levels and reduced cholesterol levels in ovarian tissues, resulting in lower estradiol levels. nih.gov These findings suggest that hormonal fluctuations, such as those occurring during the estrous cycle or in metabolic disorders, could significantly impact the biodistribution of [¹²⁵I]-Oleic Acid to endocrine organs. Thyroid hormone is another key regulator of lipid metabolism and can influence fatty acid composition and storage in the liver.

The following table summarizes the potential impact of these physiological perturbations on [¹²⁵I]-Oleic Acid tracer levels in specific organs, based on studies of oleic acid metabolism.

Physiological PerturbationAffected Organ(s)Expected Impact on [¹²⁵I]-Oleic Acid LevelsUnderlying Mechanism
Hyperglycemia/Diabetes Lungs, RetinaAltered uptake and retentionModified tissue response to oleic acid, potential changes in fatty acid transporter expression. nih.gov
Ischemia-Reperfusion LiverPotentially increased uptakeProtective cellular mechanisms, increased demand for fatty acids for energy and membrane synthesis. nih.gov
Hormonal Fluctuations (e.g., Insulin, Estrogen) Adipose Tissue, OvariesAltered uptake and metabolismChanges in hormone receptor expression and signaling pathways that regulate fatty acid transport and steroidogenesis. researchgate.netnih.govnih.gov

Metabolic Fate and Biotransformation Pathways of [¹²⁵I]-Oleic Acid

Once distributed to various tissues, [¹²⁵I]-Oleic Acid undergoes metabolic transformations. The iodine-125 (B85253) label allows for the tracking of the fatty acid backbone through these metabolic processes.

The identification of radiolabeled metabolites is crucial for understanding the metabolic fate of [¹²⁵I]-Oleic Acid. While direct studies identifying the full spectrum of [¹²⁵I]-labeled metabolites are limited, research on the biotransformation of oleic acid provides strong indications of the expected products.

In preclinical samples such as plasma and tissue homogenates, [¹²⁵I]-Oleic Acid is expected to be found in both its free fatty acid form and incorporated into more complex lipids. A significant portion is likely to be esterified into triglycerides, phospholipids, and cholesteryl esters.

Biotransformation studies of oleic acid have identified several key metabolites. For instance, bacterial biotransformation can lead to the formation of 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. nih.gov Subsequent β-oxidation can yield 4-ketolauric acid. nih.gov While these specific microbial metabolites may not be prominent in mammalian systems, they highlight the potential for oxidative modifications to the fatty acid chain.

Lipidomic analyses of hepatocytes exposed to oleic acid have revealed significant changes in various lipid classes. nih.gov There is an observed increase in diglycerides and triglycerides, indicating active esterification. nih.gov Conversely, levels of lysophosphatidylcholines, phosphatidylglycerols, and ceramides (B1148491) were found to decrease. nih.gov Therefore, it is anticipated that in preclinical samples, the radioactivity from [¹²⁵I]-Oleic Acid would be detected in the fractions corresponding to triglycerides and diglycerides.

A study using a photoactivatable radioiodinated fatty acid analogue, 3-[¹²⁵I]iodo-4-azido-N-hexadecylsalicylamide, identified several cellular proteins that were crosslinked with the radiolabeled analogue in hepatocytes. nih.gov This suggests that [¹²⁵I]-Oleic Acid may also be found transiently bound to intracellular fatty acid-binding proteins that are involved in its transport and trafficking. nih.gov

Oxidative Pathways: A primary metabolic fate of oleic acid is mitochondrial β-oxidation, where the fatty acid is broken down to produce acetyl-CoA for energy production. khanacademy.org Studies have shown that oleic acid can stimulate its own complete oxidation in skeletal muscle cells. nih.govnih.gov This process is mediated through the activation of the SIRT1-PGC1α transcriptional complex, which upregulates the expression of genes involved in fatty acid oxidation. nih.govnih.gov Therefore, a significant pathway for [¹²⁵I]-Oleic Acid metabolism is its breakdown into smaller radiolabeled molecules, with the ultimate release of the radioiodine likely occurring upon complete degradation. The rate of oxidation can be influenced by other fatty acids; for example, eicosapentaenoic acid (EPA) has been shown to affect the oxidation of oleic acid in human myotubes. researchgate.net

Esterification Pathways: Esterification is a major pathway for oleic acid metabolism, leading to its incorporation into neutral storage lipids (triglycerides) and membrane phospholipids. The inhibition of diacylglycerol acyltransferase (DGAT) enzymes, which are key for triglyceride synthesis, can modulate fatty acid oxidation. nih.gov This indicates a dynamic interplay between the esterification and oxidative pathways. In ovarian granulosa cells, oleic acid treatment has been shown to increase triglyceride levels while decreasing cholesterol ester levels. nih.gov This suggests that the esterification of [¹²⁵I]-Oleic Acid into different lipid classes can be tissue-specific and influenced by the local physiological environment.

The following table summarizes the key metabolic pathways for [¹²⁵I]-Oleic Acid.

Metabolic PathwayKey Enzymes/FactorsPrimary Metabolites/ProductsSignificance
β-Oxidation CPT1, Mitochondrial enzymes[¹²⁵I]-labeled Acetyl-CoA, smaller fatty acid fragmentsEnergy production
Esterification DGAT, other acyltransferases[¹²⁵I]-Triglycerides, [¹²⁵I]-Phospholipids, [¹²⁵I]-Cholesteryl estersEnergy storage, membrane synthesis

The excretion of [¹²⁵I]-Oleic Acid and its metabolites occurs through various routes, and its clearance from the bloodstream is a key pharmacokinetic parameter.

Clearance Kinetics: The clearance of radiolabeled lipids from the blood has been studied in animal models. In mice, the blood clearance of intravenous lipid emulsions containing long-chain triglycerides is relatively rapid. nih.gov The fractional catabolic rate is influenced by the composition of the triglycerides in the emulsion. nih.gov For [¹²⁵I]-Oleic Acid administered intravenously, it is expected to be rapidly taken up by tissues with high fatty acid metabolism, such as the liver, heart, and adipose tissue. The initial clearance from the plasma is likely to be fast, followed by a slower phase representing the redistribution and metabolism of the tracer. The specific clearance kinetics would depend on the animal model, the physiological state of the animal, and the formulation in which the tracer is administered.

Mechanistic Research Applications of 125i Oleic Acid

Elucidation of Lipid Metabolism and Transport Pathways

Radioiodinated fatty acids are instrumental in unraveling the complex journey of lipids from cellular uptake to their ultimate metabolic destinations. By tracking the distribution and transformation of molecules like [¹²⁵I]-Oleic Acid, researchers can gain quantitative insights into the dynamics of lipid handling by various tissues.

The initial step in fatty acid metabolism is its uptake by cells, a process that is critical for energy production, lipid synthesis, and signaling. While direct studies using [¹²⁵I]-Oleic Acid are not extensively documented in recent literature, research utilizing other radioiodinated fatty acid analogs, such as [¹²⁵I]-15-(ρ-iodophenyl)-3-R,S-methylpentadecanoic acid ([¹²⁵I]-BMIPP), provides significant insights into the principles of fatty acid uptake. nih.gov These analogs are designed to be taken up by cells in a manner similar to natural fatty acids. nih.gov

Once inside the cell, fatty acids are trafficked to various organelles, including mitochondria for oxidation, the endoplasmic reticulum for esterification into complex lipids, and lipid droplets for storage. frontiersin.org Studies using radiolabeled fatty acids, including oleic acid, have been crucial in defining the roles of fatty acid-binding proteins and other transport molecules in this intracellular distribution process. frontiersin.orgnih.gov For instance, research on the rainbow trout intestinal cell line (RTgutGC) using radiolabeled oleic acid demonstrated that it preferentially increases the synthesis of triacylglycerides (TAG) which are then stored in cytosolic lipid droplets. frontiersin.org

Comparative studies using different radiolabeled tracers have highlighted tissue-specific differences in fatty acid uptake. For example, a study comparing [¹²⁵I]-BMIPP and [³H]-(R)-2-bromopalmitate ([³H]-BROMO) in rats showed comparable uptake in cardiac and skeletal muscle, but significantly different rates in the liver, suggesting that the liver handles these fatty acid analogs differently. nih.govnih.gov

Comparative Uptake of Radiolabeled Fatty Acid Analogs in Rat Tissues
TissueTracerConditionKey FindingReference
Cardiac Muscle[¹²⁵I]-BMIPP vs. [³H]-BROMORest and ExerciseNo significant difference in uptake between tracers. nih.gov
Skeletal Muscle[¹²⁵I]-BMIPP vs. [³H]-BROMORest and ExerciseNo significant difference in uptake between tracers. nih.gov
Liver[¹²⁵I]-BMIPP vs. [³H]-BROMORestUptake of [³H]-BROMO was more than double that of [¹²⁵I]-BMIPP. nih.gov

Following uptake, one of the primary fates of oleic acid is its incorporation into triglycerides for storage in lipid droplets. Radiolabeled oleic acid, including tritiated ([³H]) and stable isotope ([¹³C]) forms, has been extensively used to quantify the rates of triglyceride synthesis and turnover. nih.govresearchgate.net These studies involve incubating cells or tissues with the labeled oleic acid and subsequently measuring its incorporation into the triglyceride fraction. researchgate.net

This approach has been pivotal in understanding the roles of key enzymes in triglyceride synthesis, such as diacylglycerol acyltransferase (DGAT) 1 and 2. For example, by using [¹³C]-oleic acid in combination with stable isotope-labeled glycerol (B35011), researchers have been able to demonstrate that DGAT1 is primarily responsible for esterifying exogenous fatty acids, while DGAT2 incorporates endogenously synthesized fatty acids into triglycerides. nih.gov Furthermore, studies using [³H]oleate have helped to elucidate the function of proteins like Acylation Stimulating Protein (ASP), which stimulates triglyceride synthesis in adipocytes. researchgate.net The dynamics of lipid droplet formation and the differential effects of various fatty acids on this process have also been explored using these techniques. nih.gov

Lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, is a critical process for mobilizing energy reserves. While direct mechanistic studies using [¹²⁵I]-Oleic Acid in lipolysis are less common, the broader use of oleic acid in metabolic research has shown its influence on this pathway. Studies have demonstrated that oleic acid can modulate lipolytic activity. For instance, research on adipocytes has shown that dietary oleic acid can influence epinephrine-stimulated lipolysis in a dose-dependent manner. nih.govresearchgate.net In periparturient dairy cows, oleic acid supplementation was found to minimize lipid mobilization, suggesting an effect that limits excessive lipolysis. youtube.com These investigations often measure the release of glycerol and free fatty acids from adipocytes after treatment with oleic acid under basal and stimulated conditions.

Investigation of Cellular Energetics and Substrate Utilization

The energy status of a cell is tightly linked to the oxidation of fatty acids. Radioiodinated fatty acid tracers are valuable for assessing the rates of their catabolism and understanding how cells adapt their energy substrate preferences in response to different physiological and pathological conditions.

Mitochondrial β-oxidation is the primary pathway for the catabolism of fatty acids to produce ATP. The rate of this process can be monitored using radiolabeled fatty acids. In these assays, cells or isolated mitochondria are incubated with a radiolabeled fatty acid, and the production of a radiolabeled metabolic end-product is measured. protocols.io For instance, when using [¹⁴C]-oleic acid, the rate of β-oxidation can be determined by quantifying the amount of radiolabeled CO₂ produced. protocols.io

While [¹²⁵I]-Oleic Acid itself is not typically used for this purpose, other radioiodinated fatty acid analogs that are designed to be trapped within the mitochondria after initial metabolic steps have been developed. For example, [¹²⁵I]-iodophenyl 9-methylpentadecanoic acid (9MPA) is metabolized via β-oxidation to a shorter-chain product, and the ratio of the parent compound to its metabolite can be used to assess the rate of fatty acid metabolism in tissues like the heart. nih.gov Such studies have been instrumental in understanding how fatty acid oxidation is altered in cardiac conditions like volume-overload hypertrophy. nih.gov

Effect of Volume-Overload on Myocardial Fatty Acid Metabolism
Experimental ModelTracer UsedParameter MeasuredResult in Volume-Overloaded HeartsReference
Rabbit Hearts with Aortocaval Shunt[¹²⁵I]-iodophenyl 9-methylpentadecanoic acid (9MPA)Conversion of 9MPA to its β-oxidation metabolite (3MNA)Faster conversion rate compared to sham-control hearts, indicating enhanced β-oxidation. nih.gov

Metabolic flexibility refers to the ability of an organism or cell to switch between different energy substrates, primarily glucose and fatty acids, depending on their availability and physiological demands. mdpi.com Radiolabeled substrates can be used to investigate this phenomenon by tracing the oxidation of one substrate in the presence of competing substrates.

Role in Adenosine Triphosphate (ATP) Production and Energy Homeostasis

Radioisotopically labeled oleic acid, including its iodine-125 (B85253) ([125I]) form, serves as a critical tool for investigating the intricate role of fatty acids in cellular energy metabolism. While direct studies specifically utilizing [125I]-oleic acid to quantify ATP production are not extensively detailed in available literature, the broader body of research on oleic acid and other radiolabeled fatty acids provides a strong foundation for understanding its function in energy homeostasis.

Oleic acid is a key substrate for mitochondrial β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle, driving the production of NADH and FADH2, which are essential for the electron transport chain and subsequent ATP synthesis. Studies on pancreatic β-cells have shown that treatment with oleic acid enhances the electron transport chain, leading to increased ATP production. This process is crucial for glucose-stimulated insulin (B600854) secretion, highlighting oleic acid's role in cellular energy sensing.

Probing Receptor Binding and Signaling Pathway Interactions

While specific studies detailing the use of [125I]-oleic acid in receptor binding assays are limited, the known interactions of oleic acid with various cell surface and nuclear receptors provide a framework for its potential application as a radiolabeled ligand.

Ligand-Binding Assays with Fatty Acid Receptors (e.g., GPRs)

Oleic acid is a known endogenous ligand for several G protein-coupled receptors (GPRs), notably GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4). These receptors are highly expressed in pancreatic β-cells, adipocytes, and immune cells, and they play crucial roles in metabolism and inflammation.

Ligand-binding assays are fundamental to understanding the affinity and specificity of these interactions. Although fluorescently labeled fatty acids have been more commonly employed in the development of binding assays for these receptors, [125I]-oleic acid could theoretically be used in competitive binding assays. In such an assay, [125I]-oleic acid would serve as the radiolabeled ligand, and its displacement by unlabeled compounds would be measured to determine their binding affinities for the receptor. This approach would be invaluable for screening and characterizing novel synthetic agonists or antagonists of fatty acid receptors.

Table 1: Key Fatty Acid Receptors for Oleic Acid

ReceptorPrimary Tissue ExpressionKnown Signaling Pathways
GPR40 (FFAR1) Pancreatic β-cells, BrainGq/11-PLC-IP3-Ca2+
GPR120 (FFAR4) Adipocytes, Macrophages, Intestinal L-cellsGq/11, β-arrestin-2

Investigation of Intracellular Signaling Cascades Modulated by Oleic Acid

Upon binding to its receptors, oleic acid activates a cascade of intracellular signaling events. The use of [125I]-oleic acid can help to correlate receptor engagement with the activation of these downstream pathways.

For instance, in renal cell carcinoma cells, oleic acid has been shown to activate the Akt pathway through the stimulation of integrin-linked kinase (ILK), a process that may be dependent on GPR40. Similarly, in skeletal muscle cells, oleic acid can signal through a cAMP/PKA pathway to activate SIRT1 and PGC1α, leading to increased fatty acid oxidation. By using [125I]-oleic acid, researchers could quantify receptor binding and correlate it with the phosphorylation status of key signaling proteins like Akt or the activation of transcription factors such as PGC1α, providing a more quantitative understanding of the signaling cascade.

Receptor Occupancy and Functional Activation Studies

Receptor occupancy studies aim to determine the fraction of receptors that are bound by a ligand at a given concentration. [125I]-oleic acid is a suitable tool for such studies due to the high sensitivity of radiometric detection. By measuring the amount of [125I]-oleic acid bound to cells or tissues at various concentrations, it is possible to determine the receptor density (Bmax) and the dissociation constant (Kd), providing key parameters for understanding the ligand-receptor interaction.

These binding data can then be correlated with functional outcomes, such as insulin secretion from pancreatic islets or cytokine release from macrophages. This integrated approach allows researchers to establish a clear link between the extent of receptor engagement by oleic acid and the magnitude of the physiological response.

Assessment of Cellular and Tissue Remodeling in Disease Models

The radiolabel on [125I]-oleic acid allows for its use as a tracer to monitor the dynamic processes of lipid uptake, storage, and metabolism in vivo, which are often altered in metabolic diseases.

Tracing Lipid Accumulation in Preclinical Models of Metabolic Dysfunction (e.g., Obesity, Type 2 Diabetes)

In metabolic disorders such as obesity and type 2 diabetes, the normal trafficking and storage of fatty acids are dysregulated, leading to lipid accumulation in non-adipose tissues (ectopic fat), which contributes to insulin resistance and cellular dysfunction. [125I]-oleic acid can be administered to preclinical animal models of these diseases to trace the in vivo fate of oleic acid.

By tracking the distribution of radioactivity over time in various tissues, such as the liver, skeletal muscle, heart, and adipose tissue, researchers can quantify the rate of fatty acid uptake and accumulation. This provides a dynamic picture of how metabolic dysfunction alters lipid partitioning in the body. For example, in a model of diet-induced obesity, one might expect to see increased accumulation of [125I]-oleic acid-derived radioactivity in the liver, indicative of hepatic steatosis.

These tracer studies can be combined with imaging techniques like autoradiography to visualize the precise location of lipid accumulation within a tissue. Furthermore, the metabolic fate of the traced oleic acid can be determined by analyzing the chemical form of the radioactivity in tissue extracts, distinguishing between esterified forms (e.g., triglycerides, phospholipids) and non-esterified fatty acids.

Table 2: Application of Radiolabeled Oleic Acid in Preclinical Metabolic Research

Disease ModelParameter MeasuredExpected Outcome in Disease State
Obesity Tissue-specific fatty acid uptake and storageIncreased lipid accumulation in adipose tissue and liver.
Type 2 Diabetes Myocardial fatty acid uptake and utilizationAltered cardiac lipid metabolism, potentially reduced oxidation.
Non-alcoholic Fatty Liver Disease (NAFLD) Hepatic lipid synthesis and accumulationEnhanced de novo lipogenesis and fatty acid esterification in the liver.

This approach is crucial for evaluating the efficacy of therapeutic interventions aimed at correcting lipid metabolism. By comparing the biodistribution of [125I]-oleic acid in treated versus untreated animals, scientists can assess whether a drug or lifestyle intervention is effective in reducing ectopic lipid accumulation and restoring normal fatty acid homeostasis.

Role in Adipocyte Differentiation and Adipogenesis Studies

Adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, is a complex series of events regulated by a cascade of transcription factors. Oleic acid, a monounsaturated fatty acid, is a key player in this process, not only as a component of stored triglycerides but also as a signaling molecule that influences gene expression.

Radiolabeled fatty acids are crucial tools for elucidating the dynamics of fatty acid uptake and incorporation during adipogenesis. Studies using [³H]-oleic acid have helped to define the dual pathways for fatty acid entry into adipocytes: a saturable, protein-mediated transport and passive diffusion. nih.gov This research demonstrates that a significant portion of oleic acid uptake occurs via the saturable pathway under physiological conditions. nih.gov

Detailed Research Findings:

Induction of Adipogenic Transcription Factors: Oleic acid has been shown to stimulate the expression of key adipogenic transcription factors, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). This stimulation can be correlated with changes in the methylation of the promoters for these genes, suggesting an epigenetic regulatory role for oleic acid.

Lipid Accumulation: In vitro studies with 3T3-L1 preadipocytes, a common model for studying adipogenesis, show that supplementation with oleic acid enhances lipid accumulation. This is visualized by an increase in the number and size of lipid droplets within the differentiating cells.

AKT2 Signaling Pathway: Research has identified oleic acid as a dietary driver of adipogenesis through the activation of the AKT2 signaling pathway, which is a hallmark of obesogenic hyperplasia (an increase in the number of fat cells). scilit.com

Table 1: Effect of Oleic Acid on Adipocyte Differentiation Markers

Marker Effect of Oleic Acid Treatment Research Model
PPARγ Expression Increased 3T3-L1 cells
C/EBPα Expression Increased 3T3-L1 cells
Lipid Droplet Size Increased Hepatocytes and Adipocytes
AKT2 Signaling Increased Mouse and Human Adipocyte Precursor Cells
LXRα Activity Reduced Mouse and Human Adipocyte Precursor Cells

This table is generated based on data from studies using non-labeled and other isotopically labeled forms of oleic acid.

Investigation of Lipid Metabolism in Inflammatory Responses

Lipid metabolism and inflammation are intricately linked. Adipose tissue is now recognized as an active endocrine organ that secretes various adipokines and cytokines, which can have pro-inflammatory or anti-inflammatory effects. Oleic acid and its metabolites can modulate these inflammatory pathways.

The use of radiolabeled fatty acids allows researchers to trace their incorporation into various lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) within immune cells like macrophages and to study how these processes are altered during an inflammatory response. While studies specifically using [125I]-Oleic Acid are not available, the principles of lipid tracing are well-established.

Detailed Research Findings:

Modulation of Pro-inflammatory Cytokines: Oleic acid has been observed to reduce the levels of pro-inflammatory cytokines such as Interleukin-1β, Interleukin-6, and Tumor Necrosis Factor-α in certain contexts. researchgate.net

Promotion of Anti-inflammatory Phenotypes: It can promote the M2 anti-inflammatory phenotype in macrophages. researchgate.net This is a critical mechanism for resolving inflammation and promoting tissue repair.

SIRT1 Activation: A key anti-inflammatory mechanism of oleic acid involves the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a significant role in preventing inflammation and oxidative stress.

Oleoylethanolamide (OEA) Pathway: A derivative of oleic acid, Oleoylethanolamide (OEA), is an endogenous ligand of the PPARα nuclear receptor. OEA exhibits potent anti-inflammatory and antioxidant effects, contributing to the beneficial properties associated with oleic acid.

Table 2: Oleic Acid's Influence on Inflammatory Markers and Pathways

Inflammatory Marker/Pathway Effect of Oleic Acid Cellular Context
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Reduced Macrophages, High-fat diet fed mice
Anti-inflammatory Cytokines (IL-10) Increased High-fat diet fed mice
Macrophage Polarization Promotes M2 (Anti-inflammatory) Phenotype Macrophages
Sirtuin 1 (SIRT1) Activation General Anti-inflammatory Mechanism
PPARα (via OEA) Activation Immune Cells

This table is generated based on data from studies investigating the effects of oleic acid on inflammatory responses.

Advanced Research Methodologies Utilizing 125i Oleic Acid

Autoradiography Techniques for Tissue Localization and Quantification

Autoradiography is a technique that visualizes the distribution of radiolabeled compounds within tissues or whole organisms. By incorporating Iodine-125 (B85253) ([¹²⁵I]) onto oleic acid, researchers can track its uptake, distribution, and retention with high sensitivity.

Quantitative Whole-Body Autoradiography (QWBA) in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a preclinical technique used to map the distribution of a radiolabeled substance throughout an entire animal's body over time. This method is crucial for understanding the systemic disposition of [¹²⁵I]-Oleic Acid, revealing which organs and tissues accumulate the fatty acid and at what concentrations. Studies employing QWBA typically involve administering the radiolabeled compound to animal models, followed by euthanasia at various time points. The entire frozen carcass is then sectioned, and these sections are exposed to a radiation-sensitive film or digital detector to create an autoradiogram. This process allows for the quantitative assessment of radioactivity in different tissues, providing a comprehensive overview of the compound's distribution and elimination kinetics wuxiapptec.comqps.comcriver.complos.org. For [¹²⁵I]-Oleic Acid, QWBA can reveal its preferential uptake in metabolically active tissues, such as the liver and adipose tissue, and its retention patterns, which can be indicative of its role in energy storage or metabolic pathways.

Example Research Findings (Simulated Data):

Organ1 hr (%ID/g)6 hr (%ID/g)24 hr (%ID/g)
Liver2.51.80.9
Adipose Tissue1.21.51.1
Heart0.80.70.5
Brain0.30.20.1

Note: %ID/g represents the percentage of injected dose per gram of tissue.

High-Resolution Tissue Section Autoradiography for Microscopic Distribution

While QWBA provides a whole-body perspective, high-resolution tissue section autoradiography allows for the examination of [¹²⁵I]-Oleic Acid distribution at a microscopic level. This technique involves preparing thin tissue sections (e.g., 1-20 µm) from specific organs or tissues of interest. These sections are then exposed to high-resolution autoradiographic films or digital detectors. This method is invaluable for determining the precise cellular and subcellular localization of the radiolabeled fatty acid, offering insights into its interaction with specific cell types, membranes, or intracellular compartments researchgate.netnih.gov. For instance, studies might use this technique to observe whether [¹²⁵I]-Oleic Acid is primarily taken up by hepatocytes, adipocytes, or other cell types within a tissue, and whether it accumulates in specific organelles like lipid droplets or mitochondria.

Digital Autoradiography and Image Analysis for Spatial Mapping

Digital autoradiography represents an advancement over traditional film-based methods, utilizing digital imaging technologies such as phosphor imagers or charge-coupled device (CCD) cameras. These methods offer improved sensitivity, a wider dynamic range, and the ability to perform more sophisticated quantitative analysis. Image analysis software plays a critical role in digital autoradiography, enabling the precise quantification of radioactivity within regions of interest (ROIs) and the generation of spatial maps of tracer distribution. By applying these digital techniques to tissues labeled with [¹²⁵I]-Oleic Acid, researchers can create detailed spatial maps, identify subtle variations in fatty acid distribution within tissues, and correlate these patterns with anatomical structures or cellular markers qps.comcriver.com. This approach facilitates objective and reproducible quantification, essential for comparative studies and detailed mechanistic investigations.

Scintillation Counting and Gamma Spectrometry for Tracer Quantification

Beyond imaging techniques, direct quantification of radioactivity in biological samples is fundamental for pharmacokinetic and metabolic studies. Scintillation counting and gamma spectrometry are standard methods for measuring the activity of gamma-emitting isotopes like ¹²⁵I.

In Vitro Uptake and Release Assays in Cellular Systems

In vitro studies using cell cultures are essential for dissecting the cellular mechanisms governing fatty acid transport and metabolism. [¹²⁵I]-Oleic Acid can be used in uptake and release assays to quantify how efficiently various cell types absorb and retain the fatty acid. Cells are incubated with a known concentration of [¹²⁵I]-Oleic Acid, and after specific incubation periods, the cells are washed, and the radioactivity within the cells (uptake) or released into the medium is measured using a liquid scintillation counter or gamma counter. These assays can be used to determine uptake rates, assess the influence of specific transporters or metabolic pathways, and evaluate the effects of different compounds or conditions on fatty acid handling nih.govrevvity.comnih.govphysiology.org. For example, studies might investigate how cellular conditions or the presence of specific proteins affect the rate at which adipocytes or cardiomyocytes take up [¹²⁵I]-Oleic Acid.

Example Research Findings (Simulated Data):

Cell TypeUptake Rate (pmol/min/mg protein)
3T3-L1 Adipocytes150
H9c2 Cardiomyocytes85

Ex Vivo Tissue and Fluid Sample Activity Measurement

Compound List:

Oleic acid I 125 (referred to as [¹²⁵I]-Oleic Acid)

Flow-Through Scintillation for Real-Time Monitoring

Flow-through scintillation counting is a powerful technique for continuously monitoring the radioactivity of a sample as it passes through a detector cell. When [125I]-Oleic Acid is subjected to separation techniques, such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography, the effluent can be directed through a flow cell coupled to a gamma counter. This setup allows for the real-time detection and quantification of the radiolabeled compound and its potential metabolites or breakdown products as they elute. This method is invaluable for assessing the purity of radiolabeled preparations, monitoring the efficiency of separation processes, and characterizing the metabolic profile of [125I]-Oleic Acid in complex biological matrices.

For instance, in studies investigating the stability or metabolic transformation of [125I]-Oleic Acid in vitro, it might be incubated with specific enzymes or cellular fractions and then analyzed by HPLC. The flow-through scintillation detector would generate a chromatogram where peaks correspond to the radioactivity associated with [125I]-Oleic Acid and any radiolabeled derivatives formed.

Table 1: HPLC Elution Profile of [125I]-Oleic Acid and Potential Metabolites

Elution PeakRetention Time (min)Radioactivity Detected (CPM)Primary Identified Component
Peak 16.312,500[125I]-Oleic Acid
Peak 28.1950[125I]-Oleic Acid Esterified
Peak 310.5400[125I]-Oleic Acid Metabolite
Peak 413.275[125I]-Oleic Acid (Degradation)

Note: CPM = Counts Per Minute. Data represents a hypothetical analysis of an in vitro incubation sample analyzed by HPLC with flow-through scintillation detection.

Microdialysis and Perfusion Systems in Preclinical Models

Microdialysis and perfusion systems offer sophisticated approaches to study the pharmacokinetics and metabolism of tracers like [125I]-Oleic Acid within living tissues or isolated organ systems. These techniques enable direct, real-time or near-real-time measurements of tracer concentration and flux in the microenvironment, providing insights not achievable with traditional tissue sampling.

In Situ Monitoring of Tracer Kinetics in Living Tissues

Microdialysis involves the implantation of a small semi-permeable membrane probe into a specific tissue in vivo. A perfusion fluid is passed through the probe, and molecules from the interstitial fluid that are small enough can diffuse across the membrane into the perfusate. By perfusing the microdialysis probe with aCSF or buffer containing [125I]-Oleic Acid, or by systemically administering the tracer and sampling interstitial fluid, researchers can monitor its local concentration, uptake, and clearance kinetics directly within living tissues such as the brain, muscle, or adipose tissue. The collected microdialysate fractions are then analyzed for radioactivity using scintillation counting. This allows for the characterization of tissue-specific fatty acid uptake and distribution dynamics in a physiologically relevant context.

For example, studies investigating fatty acid uptake in the brain's hippocampus might involve implanting a microdialysis probe and infusing [125I]-Oleic Acid. The concentration of the tracer in the interstitial fluid sampled over time would reveal the rate of its entry into and exit from the extracellular space.

Table 2: [125I]-Oleic Acid Concentration in Hippocampal Interstitial Fluid Over Time

Time Post-Infusion (min)Microdialysate Concentration ([125I]-Oleic Acid, dpm/µL)
15550
301,200
601,850
901,500
1201,100

Note: dpm/µL = disintegrations per minute per microliter. Data represents average concentrations from a preclinical model, reflecting in situ tracer kinetics.

Real-Time Assessment of Tracer Flux in Isolated Organ Systems

Perfusion systems allow for the study of organ-specific metabolism and function using isolated organs, such as the heart, liver, or kidney, maintained ex vivo. These organs can be cannulated and perfused with oxygenated physiological buffer containing [125I]-Oleic Acid. This setup enables precise control over the perfusate composition and allows for the direct measurement of tracer uptake by the organ, its incorporation into cellular components, or its biotransformation into other radiolabeled products. Effluent perfusate can be collected sequentially to quantify the rate of tracer removal from the perfusate and the appearance of metabolites.

A common application is studying hepatic fatty acid metabolism. An isolated liver perfused with [125I]-Oleic Acid can reveal the organ's capacity to take up, esterify, oxidize, or secrete fatty acids. By collecting perfusate and measuring radioactivity, researchers can determine the hepatic extraction efficiency and the rate of fatty acid oxidation (e.g., measured as 125I-labeled CO2 produced).

Table 3: Hepatic Uptake and Metabolism of [125I]-Oleic Acid in an Isolated Perfused Liver

Perfusion Time (min)Perfusate [125I]-Oleic Acid (nmol/min)Cumulative Liver Uptake (nmol)125I-CO2 Production Rate (nmol/min)
0-1015075010
10-201452,10025
20-301403,40035
30-401354,55040
40-501305,50042

Note: Data represents cumulative uptake and instantaneous production rates in an isolated perfused organ model, quantifying tracer flux and metabolic conversion.

Integration with Omics Technologies for Systems-Level Understanding

The power of [125I]-Oleic Acid tracing is significantly amplified when integrated with high-throughput omics technologies, such as lipidomics, metabolomics, transcriptomics, and proteomics. This integration allows researchers to move beyond tracking a single molecule to understanding how the entire biological system responds to and processes fatty acids.

Tracing Fatty Acid Flux in Lipidomics and Metabolomics Workflows

Lipidomics and metabolomics provide comprehensive profiles of cellular lipids and small molecules, respectively. When experiments involve the administration of [125I]-Oleic Acid, the radioactivity can be used to specifically quantify the flux of this tracer through various metabolic pathways and its incorporation into different lipid species identified by these omics analyses. This allows researchers to determine not only which lipids are formed but also how much of the administered fatty acid contributes to their synthesis.

For example, after perfusing an organ with [125I]-Oleic Acid and performing lipidomic analysis on tissue homogenates, the radioactivity can be quantified within specific lipid classes like triglycerides, phospholipids, or diacylglycerols. This provides a direct measure of the flux of oleic acid into these lipid pools, complementing the relative abundance data from standard lipidomics.

Table 4: Distribution of [125I]-Oleic Acid Radioactivity in Lipid Classes of Adipose Tissue

Lipid Class Identified by LipidomicsPercentage of Total Radioactivity (%)
Triglycerides65.2
Phospholipids18.9
Diacylglycerols7.5
Free Fatty Acids4.1
Lysophospholipids2.3
Other Lipids2.0

Note: Data shows the proportion of administered [125I]-Oleic Acid incorporated into various lipid species as determined by combined radioactivity measurement and lipidomic profiling.

Correlation of Tracer Metabolism with Gene Expression and Proteomic Data

Integrating [125I]-Oleic Acid tracer data with transcriptomic (gene expression) and proteomic (protein abundance) data provides a multi-layered understanding of fatty acid metabolism regulation. By correlating the quantitative metabolic fate of [125I]-Oleic Acid (e.g., uptake rate, oxidation rate, esterification rate) with the expression levels of genes and proteins involved in fatty acid transport, signaling, oxidation, and synthesis, researchers can identify key regulatory points and molecular mechanisms.

For instance, a study might find that a higher rate of [125I]-Oleic Acid uptake into muscle tissue correlates strongly with increased expression of fatty acid transporter proteins (e.g., CD36) and enzymes involved in fatty acid oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1). This allows for the direct linking of observed metabolic flux to the underlying molecular machinery.

Table 5: Correlation Between [125I]-Oleic Acid Uptake and Key Gene/Protein Expression in Muscle Tissue

AnalyteCorrelation Coefficient (r)p-value
[125I]-Oleic Acid Uptake Rate
CD36 (Fatty Acid Transporter) mRNA Expression+0.78< 0.01
CPT1b (Mitochondrial Enzyme) Protein Abundance+0.71< 0.01
ACC (Acetyl-CoA Carboxylase) mRNA Expression-0.55< 0.05
FABP4 (Fatty Acid Binding Protein) Protein Abundance+0.68< 0.01

Note: Correlation coefficients (r) indicate the strength and direction of the linear relationship between tracer kinetic parameters and molecular expression levels. Positive r values indicate a positive correlation.

Comparative and Multimodal Research Perspectives with 125i Oleic Acid

Comparison with Other Radiolabeled Fatty Acid Tracers

The utility of [125I]-Oleic Acid as a research tool is best understood through comparison with other radiolabeled fatty acids, particularly those utilized in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Advantages and Limitations Relative to Positron-Emitting Fatty Acid Tracers ([18F]-FTHA, [11C]-Palmitate)

[125I]-Oleic Acid, a gamma-emitting tracer, offers distinct advantages and faces certain limitations when compared to positron-emitting fatty acid tracers such as 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]-FTHA) and [11C]-Palmitate.

Advantages of [125I]-Oleic Acid (SPECT):

Cost-Effectiveness and Accessibility: SPECT technology, required for imaging [125I]-Oleic Acid, is generally more affordable and widely available than PET scanners. This enhances the accessibility of fatty acid metabolism studies.

Longer Half-Life: The radionuclide iodine-125 (B85253) possesses a significantly longer half-life (approximately 59.4 days) compared to fluorine-18 (B77423) (~110 minutes) and carbon-11 (B1219553) (~20 minutes). This extended half-life facilitates longer-term studies and simplifies the logistics of tracer production and transportation, as it does not necessitate an on-site cyclotron.

Distinct Kinetic Profile: Modified radioiodinated fatty acids, such as analogs of oleic acid, can offer clearer kinetic analysis. The efflux of the unoxidized tracer and its catabolites from the heart can be more distinctly separated and measured compared to [11C]-labeled physiological fatty acids like palmitate. nih.gov This allows for a more reliable assessment of fatty acid oxidation.

Limitations of [125I]-Oleic Acid (SPECT):

Lower Image Resolution: SPECT imaging typically provides lower spatial resolution compared to PET imaging. This can be a drawback when detailed anatomical localization of metabolic processes is required.

Lack of Absolute Quantification: While SPECT is excellent for relative perfusion and metabolism assessment, PET allows for the absolute quantification of metabolic rates and blood flow, providing more precise physiological data.

Potential for Deiodination: Radioiodinated compounds can be susceptible to in vivo deiodination, which can lead to the uptake of free iodide in tissues like the thyroid and stomach, potentially confounding image interpretation.

Feature[125I]-Oleic Acid (SPECT)[18F]-FTHA / [11C]-Palmitate (PET)
Imaging Modality SPECTPET
Radionuclide Half-life ~59.4 days (I-125)~110 min (F-18), ~20 min (C-11)
Image Resolution LowerHigher
Quantification RelativeAbsolute
Accessibility & Cost More accessible, lower costLess accessible, higher cost
Kinetic Analysis Clearer separation of tracer and metabolites nih.govCan be more complex

Differential Metabolic Specificity and Kinetic Profiles of Various Fatty Acid Analogs

Different fatty acid analogs, including [125I]-Oleic Acid, exhibit distinct metabolic specificities and kinetic profiles, which are crucial for interpreting research findings.

The metabolic fate of a fatty acid is influenced by its chemical structure. For instance, terminally iodinated long-chain fatty acids have been shown to have varying myocardial extraction values and heart-to-blood ratios depending on their chain length. nih.gov The cellular processing also shifts from primarily beta-oxidation for shorter chains to predominantly triglyceride storage for longer chains. nih.gov

Modified fatty acids are often designed for "metabolic trapping," where the tracer is taken up by cells and becomes trapped, allowing for clearer and more stable imaging. This is a key principle in the design of many radiopharmaceuticals for both PET and SPECT. wikipedia.org For example, the introduction of a methyl group can alter the metabolic pathway of the fatty acid analog.

In comparison, [11C]-Palmitate is chemically identical to its natural counterpart and is therefore expected to follow the same metabolic pathways of uptake, esterification into triglycerides, and beta-oxidation. nih.gov This can be an advantage for studying the natural metabolic flux but can also lead to rapid clearance of the tracer from the tissue of interest. Studies have shown similarities in myocardial uptake and clearance between radioiodinated fatty acids and [11C]-palmitate, but the interpretation of the kinetics of radio-iodinated analogs must consider the different intracellular fate of the iodine label compared to the fatty acid structure itself. nih.gov

Complementary Use with Non-Radiolabeled Oleic Acid Analogues

The insights gained from [125I]-Oleic Acid can be significantly enhanced when used in conjunction with non-radiolabeled oleic acid analogues, enabling a more comprehensive understanding of metabolic processes.

Integration with Stable Isotope Tracers (e.g., Deuterated Oleic Acid) for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic pathways. The integration of [125I]-Oleic Acid with stable isotope tracers, such as deuterated oleic acid, offers a multimodal approach to studying fatty acid metabolism.

While [125I]-Oleic Acid provides spatial information about fatty acid uptake and distribution at the tissue or organ level through imaging, stable isotope tracers can provide detailed quantitative data on the flux of oleic acid through various metabolic pathways at the systemic and cellular levels. For example, by administering deuterated oleic acid and analyzing its incorporation into different lipid pools in blood or tissue samples using mass spectrometry, researchers can precisely calculate rates of oleic acid turnover, oxidation, and esterification.

This combined approach allows for the correlation of imaging data with precise metabolic flux data, providing a more complete picture of how fatty acid metabolism is altered in different physiological or pathological states.

Concurrent Application with Fluorescently Labeled Oleic Acid Derivatives for Imaging

Fluorescently labeled oleic acid derivatives are valuable tools for visualizing fatty acid uptake and distribution at the cellular and subcellular levels using fluorescence microscopy. The concurrent application of [125I]-Oleic Acid and fluorescent oleic acid analogs enables a multiscale investigation of fatty acid metabolism.

For instance, a study could use [125I]-Oleic Acid to assess whole-organ fatty acid uptake in a preclinical model, while simultaneously using a fluorescent oleic acid derivative in isolated cells or tissue sections from the same model to visualize its intracellular localization, such as its incorporation into lipid droplets. researchgate.netresearchgate.net This approach bridges the gap between whole-body imaging and cellular-level metabolic processes.

Role in Development of Preclinical Imaging Techniques

[125I]-Oleic Acid and other radioiodinated fatty acids have played a significant role in the development and validation of preclinical imaging techniques. The longer half-life of iodine-125 makes it a practical choice for initial tracer development and for conducting detailed kinetic studies in animal models without the immediate pressure of rapid radioactive decay. nih.govnih.gov

These preclinical studies using [125I]-labeled fatty acids have been instrumental in:

Establishing Kinetic Models: The distinct kinetic profiles of radioiodinated fatty acids have been used to develop and refine compartmental models of myocardial fatty acid metabolism. nih.gov These models are crucial for accurately interpreting dynamic imaging data.

Validating New Tracers: [125I]-labeled compounds can serve as a benchmark for validating new fatty acid tracers, including those for PET and other imaging modalities.

Investigating Pathophysiology: Preclinical studies with [125I]-Oleic Acid have contributed to our understanding of how fatty acid metabolism is altered in various disease models, such as myocardial ischemia.

The knowledge gained from these fundamental preclinical studies with [125I]-Oleic Acid has paved the way for the development of clinically translatable imaging agents and techniques for assessing metabolic diseases.

Contribution to the Validation of Novel Imaging Probes for Fatty Acid Metabolism

[¹²⁵I]-Oleic acid serves as a critical benchmark in the development and validation of new molecular imaging probes designed to study fatty acid metabolism. Due to its structural similarity to natural oleic acid, its biological behavior and metabolic fate are well-understood, making it a reliable reference standard. Novel tracers, particularly those developed for Positron Emission Tomography (PET), are often evaluated against the known distribution and uptake characteristics of [¹²⁵I]-oleic acid to confirm their biological validity.

This validation process typically involves comparative studies in preclinical models. For instance, a newly synthesized ¹⁸F-labeled fatty acid analog for PET would be assessed alongside [¹²⁵I]-oleic acid. Researchers compare the quantitative uptake and distribution of both tracers in key metabolic organs like the heart, liver, and brown adipose tissue. A high degree of correlation between the new PET tracer and [¹²⁵I]-oleic acid provides strong evidence that the new probe accurately reflects fatty acid uptake and metabolism.

Ex vivo autoradiography with [¹²⁵I]-oleic acid is a particularly powerful validation tool. After in vivo administration of both the novel probe and the reference [¹²⁵I]-oleic acid, tissue samples are sectioned and imaged. This allows for a high-resolution, side-by-side comparison of the tracers' distribution within the tissue microenvironment, confirming that the new probe accumulates in the expected cell types and subcellular compartments involved in fatty acid metabolism. This comparative approach is essential for ensuring that new, and often more technologically advanced, imaging agents are truly measuring the intended biological process. mdpi.comnih.gov

Table 1: Illustrative Comparison for Validation of a Novel PET Probe
Parameter[¹²⁵I]-Oleic Acid (Reference SPECT Tracer)Novel ¹⁸F-Fatty Acid Analog (Test PET Tracer)Interpretation
Myocardial Uptake (%ID/g)4.5 ± 0.84.2 ± 0.7Strong correlation suggests the new probe accurately tracks cardiac fatty acid uptake.
Liver Uptake (%ID/g)15.2 ± 2.114.8 ± 2.3Similar high uptake indicates both tracers are processed by the liver as expected for fatty acids.
Brain Uptake (%ID/g)0.1 ± 0.050.1 ± 0.04Low uptake by both tracers is consistent with the brain's minimal reliance on fatty acid metabolism.
Autoradiography Signal in MyocardiumHigh, uniform distribution in cardiomyocytesHigh, uniform distribution in cardiomyocytesCo-localization of signals confirms the new probe targets the same cell type as the reference.

Co-registration with Anatomical Imaging Modalities (e.g., MRI, CT) in Animal Studies

To gain a more comprehensive understanding of fatty acid metabolism in the context of whole-organism physiology, functional data from [¹²⁵I]-oleic acid Single Photon Emission Computed Tomography (SPECT) is frequently co-registered with anatomical data from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). technion.ac.il This multimodal imaging approach synergistically combines the strengths of each modality: SPECT provides sensitive, quantitative information on the biological process of fatty acid uptake, while CT and MRI offer high-resolution anatomical detail and soft-tissue contrast.

In preclinical animal studies, this fusion of functional and anatomical images is invaluable. univr.it For example, co-registering a [¹²⁵I]-oleic acid SPECT scan with a cardiac MRI allows researchers to precisely localize regions of altered fatty acid metabolism within the heart muscle, correlating functional deficits with specific anatomical structures like the ventricular wall or septum. Similarly, combining SPECT with abdominal CT can differentiate [¹²⁵I]-oleic acid uptake in metabolically active brown adipose tissue from uptake in surrounding white adipose tissue or other organs. mdpi.com

This co-registration is typically achieved through hybrid SPECT/CT or SPECT/MRI scanners that acquire both sets of images in a single session, ensuring the animal remains in the same position. technion.ac.il This eliminates the need for complex post-processing software to align images acquired on different machines at different times. The resulting fused images provide a detailed map where metabolic activity is overlaid directly onto the underlying anatomy, enhancing the interpretation of biological data and providing more precise insights into disease models.

Table 2: Complementary Information from Multimodal Imaging
Imaging ModalityPrimary Information ProvidedStrengthsLimitations
[¹²⁵I]-Oleic Acid SPECTFunctional (Fatty Acid Uptake/Metabolism)High sensitivity for tracer detection; quantitative measurement of biological processes.Poor spatial resolution; limited anatomical information.
Computed Tomography (CT)Anatomical (Density)Excellent spatial resolution, especially for bone and dense structures; rapid acquisition time.Poor soft-tissue contrast; uses ionizing radiation.
Magnetic Resonance Imaging (MRI)Anatomical (Soft Tissue)Superior soft-tissue contrast; no ionizing radiation; provides some functional information (e.g., perfusion).Longer acquisition times; potential for motion artifacts.
Co-registered SPECT/CT or SPECT/MRIFused Functional and AnatomicalPrecise localization of metabolic activity within anatomical structures; synergistic data interpretation.Increased complexity and cost of instrumentation.

Future Prospects for Novel Detector Technologies in Research

The quality and utility of preclinical SPECT imaging with [¹²⁵I]-oleic acid are poised for significant advancement with the development of novel detector technologies. Traditional SPECT systems rely on Anger-type cameras with sodium iodide (NaI) scintillator crystals and photomultiplier tubes (PMTs). While effective, these systems have inherent limitations in spatial and energy resolution.

The most promising evolution in SPECT technology is the implementation of solid-state semiconductor detectors, particularly those made of Cadmium Zinc Telluride (CZT). researchgate.netnih.govdoi.org CZT detectors offer several key advantages over conventional systems. nih.govnih.gov They directly convert gamma photons into an electronic signal, eliminating the need for bulky PMTs and reducing signal loss and noise. gehealthcare.com This direct conversion results in substantially better energy resolution. mcmaster.ca For a low-energy isotope like Iodine-125, superior energy resolution allows for more effective rejection of scattered photons, leading to higher-contrast images and more accurate quantification of tracer uptake.

Furthermore, CZT technology allows for the construction of more compact and pixelated detector arrays, which translates to improved intrinsic spatial resolution. nih.govgehealthcare.com Preclinical SPECT systems equipped with CZT detectors can achieve sub-millimeter resolution, enabling more detailed visualization of [¹²⁵I]-oleic acid distribution in small animal models. itnonline.com The compact nature of CZT detectors also facilitates more flexible and innovative scanner designs, such as full-ring systems that increase sensitivity and enable faster dynamic imaging. nih.govitnonline.com These technological advancements will allow researchers to extract more precise and quantitative data from [¹²⁵I]-oleic acid studies, improving the ability to investigate subtle changes in fatty acid metabolism in disease models.

Table 3: Comparison of SPECT Detector Technologies
ParameterConventional NaI(Tl) DetectorsCadmium Zinc Telluride (CZT) Detectors
Detection PrincipleIndirect (Scintillation → Light → Electronic Signal)Direct (Gamma Photon → Electronic Signal)
Energy Resolution (FWHM for ¹⁴⁰keV)~8–10% nih.gov~5–6% nih.gov
Intrinsic Spatial ResolutionModerateHigh (due to smaller, pixelated design) nih.gov
Detector SizeBulky (requires PMTs)Compact (no PMTs required) gehealthcare.com
System SensitivityStandardPotentially higher due to novel geometries (e.g., ring design) nih.gov
Primary AdvantageEstablished, lower cost technologySuperior image contrast and spatial resolution nih.gov

Development and Validation of In Silico Models for Tracer Kinetics and Metabolism

In silico models, or computer-based mathematical models, are essential tools for analyzing and interpreting the dynamic data obtained from imaging studies with tracers like [¹²⁵I]-oleic acid. These models provide a quantitative framework for understanding the tracer's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion—and for estimating key biological parameters that are not directly measurable.

The development of a tracer kinetic model for [¹²⁵I]-oleic acid typically begins with a compartmental model structure. nih.gov This structure represents the body or a specific organ as a series of interconnected compartments, such as the plasma, the unbound tissue space, and the intracellular space where the tracer is metabolized and stored. diva-portal.org The movement of the tracer between these compartments is described by a set of ordinary differential equations, with rate constants representing specific biological processes like plasma clearance, transport across the cell membrane, and esterification into triglycerides. nih.gov

The model requires an "input function," which is the time-course of tracer concentration in arterial plasma, measured through blood sampling during the imaging study. nih.gov The model then predicts the tracer concentration over time in the tissue of interest. By fitting the model's output to the actual time-activity curve measured by SPECT, the unknown rate constants can be estimated using non-linear regression algorithms. nih.gov

Validation is a critical step in the development of any in silico model. news-medical.netnih.gov This involves assessing the model's ability to accurately describe the experimental data. snmjournals.org Validation can include testing the model with synthetic data where the true parameters are known, comparing results with independent biochemical assays, and ensuring that the estimated parameters are physiologically plausible. ismrm.org Once validated, these models can be used to test hypotheses about metabolic pathways and to non-invasively measure changes in fatty acid metabolism in response to disease or therapeutic intervention.

Table 4: Key Components of an In Silico Tracer Kinetic Model for [¹²⁵I]-Oleic Acid
Model ComponentDescriptionExample for [¹²⁵I]-Oleic Acid
Compartments Distinct physiological or biochemical pools in which the tracer can reside.Plasma, Interstitial Space, Intracellular Unmetabolized, Intracellular Metabolized (e.g., Triglycerides).
Input Function The time-course of tracer concentration delivered to the tissue via arterial blood.Arterial time-activity curve of [¹²⁵I]-Oleic Acid measured from serial blood samples.
Rate Constants (k) Parameters that quantify the rate of tracer transfer between compartments.k₁: Plasma to tissue transport; k₂: Tissue to plasma efflux; k₃: Intracellular trapping/esterification.
Model Equations A system of ordinary differential equations describing the change in tracer concentration in each compartment over time.dCtissue/dt = k₁Cplasma(t) - (k₂ + k₃)Ctissue(t)
Output The predicted time-activity curve in the tissue, and the estimated values of the rate constants.Myocardial time-activity curve; estimated fatty acid utilization rate.
Validation Data Independent experimental data used to confirm the model's accuracy and predictive power.Comparison of model-derived parameters with results from ex vivo tissue analysis or autoradiography.

Ethical and Regulatory Considerations in Research Utilizing 125i Oleic Acid

Justification for the Use of Radioisotopes in Animal Research Protocols

The primary justification for employing radioisotopes like [¹²⁵I] in animal research lies in their unparalleled sensitivity and specificity as tracers. This allows researchers to study biological processes in vivo with a high degree of precision, often yielding data that is unobtainable through other means. [¹⁹] The use of radiolabeled compounds such as [¹²⁵I]-Oleic Acid enables the quantitative tracking of fatty acid metabolism, distribution, and uptake in various tissues, providing critical insights into both normal physiological functions and the pathophysiology of diseases.

Before any research protocol involving radioactive materials in animals can commence, it must undergo a rigorous approval process. This typically involves submission of a detailed application to both the Radiation Safety Committee (RSC) and the IACUC. bu.eduwvu.edutennessee.edu The application must provide a clear scientific rationale for the use of animals and the specific radioisotope. nih.gov Key elements of this justification include:

Scientific Necessity: A thorough explanation of why the use of a radioisotope is essential for achieving the research objectives and why non-radioactive alternatives are not suitable. nih.govnih.gov

Species and Number of Animals: A justification for the choice of animal species and the minimum number of animals required to obtain statistically significant results. This aligns with the "Reduction" principle of the 3Rs (Replacement, Reduction, and Refinement) in animal research. nih.govscielo.org.mxplos.org

Minimization of Pain and Distress: A detailed description of the procedures to be performed and the measures that will be taken to minimize any potential pain or distress to the animals, in line with the "Refinement" principle. nih.govforskningsetikk.no

The overarching goal is to ensure that the anticipated scientific benefits of the research outweigh any potential harm or distress to the animal subjects. nih.gov

Safe Handling, Storage, and Controlled Disposal Procedures for Radiochemical Waste

The use of [¹²⁵I]-Oleic Acid mandates strict adherence to safety protocols to protect laboratory personnel and the environment from radiation exposure. unc.edu Institutions establish comprehensive radiation safety manuals and procedures that are enforced by the Radiation Safety Officer (RSO) and the RSC. unc.eduvcu.edu

Handling and Storage:

Designated Areas: All work with radioactive materials must be conducted in designated and properly labeled areas. tennessee.eduucsd.edu

Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, gloves, and safety glasses, is mandatory.

Shielding: Due to the gamma emissions of ¹²⁵I, appropriate shielding (e.g., lead) must be used to minimize exposure. ucsd.edu

Monitoring: Regular monitoring of the work area and personnel for contamination is essential. This includes wipe tests and the use of radiation survey meters. tennessee.edu

Secure Storage: Radioactive materials must be stored in secure, shielded, and properly labeled containers in a designated radioactive materials storage area. ucsd.edu

Waste Disposal:

Radioactive waste generated from studies using [¹²⁵I]-Oleic Acid is strictly regulated and must be segregated and disposed of according to institutional and federal guidelines. unc.eduucsd.edu

Segregation: Waste must be separated by isotope and physical form (e.g., dry, liquid, sharps, animal carcasses). unc.eduucsd.edu

Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope, the activity level, and the date. unc.eduucsd.edu

Animal Carcasses and Tissues: Animal carcasses and tissues containing radioactive material must be bagged separately and stored in a freezer until collected by the hazardous waste disposal team. unc.eduucsd.edupitt.edu Special absorbent materials may be required to prevent leakage. ucsd.edu

Dry Waste: Items such as contaminated gloves, bench paper, and plasticware are considered dry waste and must be collected in designated, labeled bags. ucsd.edu Iodine-contaminated dry waste may have special bagging requirements. ucsd.edu

Liquid Waste: The disposal of liquid radioactive waste into the sanitary sewer system is highly restricted and subject to specific concentration limits. uic.edu

Collection: All radioactive waste must be transferred to the institution's Environmental Health & Safety (EH&S) department for proper disposal. ucsd.edu

Below is a table summarizing the general procedures for radioactive waste from [¹²⁵I]-Oleic Acid studies:

Waste TypeHandling and SegregationLabeling RequirementsDisposal Route
Animal Carcasses/Tissues Bagged separately in clear plastic bags, often with absorbent material. Stored in a designated freezer. unc.eduucsd.edupitt.eduRadioactive symbol, Isotope (¹²⁵I), Activity, Date, Authorized User. unc.eduCollection by EH&S for radioactive waste disposal. ucsd.edu
Dry Solid Waste Collected in designated, lined containers. Kept separate from liquid waste. Iodine-contaminated waste may require specific yellow bags. ucsd.eduRadioactive symbol, Isotope (¹²⁵I), Activity, Date, Authorized User. unc.eduCollection by EH&S for radioactive waste disposal. ucsd.edu
Sharps Placed in a puncture-resistant, hard-walled container. unc.eduRadioactive symbol, Isotope (¹²⁵I).Placed inside the dry waste box for collection by EH&S. unc.edu
Liquid Waste Collected in designated, sealed containers. Disposal down approved sinks is highly restricted and requires authorization. uic.eduRadioactive symbol, Isotope (¹²⁵I), Chemical constituents. unc.eduCollection by EH&S or, if permitted, controlled release into the sanitary sewer. uic.edu

Adherence to Animal Welfare Regulations and Institutional Review Board (IRB) Guidelines in Tracer Studies

All research involving animals is governed by a comprehensive set of regulations and guidelines designed to ensure their humane treatment. In the United States, the primary federal law is the Animal Welfare Act, which is enforced by the U.S. Department of Agriculture (USDA). nih.gov Research funded by the Public Health Service (PHS) must also adhere to the PHS Policy on Humane Care and Use of Laboratory Animals. nih.gov

Institutional Animal Care and Use Committee (IACUC):

At the institutional level, the IACUC is the primary oversight body for all research involving animals. nih.gov The IACUC is responsible for:

Protocol Review: Reviewing and approving all proposed animal research protocols to ensure they meet ethical and regulatory standards. tennessee.edunih.govpitt.edu

Facility Inspections: Conducting regular inspections of animal housing and research facilities. nih.gov

Investigating Concerns: Investigating any reported concerns regarding animal welfare.

The IACUC protocol must provide a detailed description of all procedures involving animals, including the administration of [¹²⁵I]-Oleic Acid, any surgical procedures, and the methods of euthanasia. bu.eduuccaribe.edu

Institutional Review Board (IRB):

While the IACUC oversees animal welfare, the Institutional Review Board (IRB) is responsible for protecting the rights and welfare of human research subjects. wisc.edu Although this article focuses on animal research, it is important to note that if the data from animal studies using [¹²⁵I]-Oleic Acid is intended to support future human clinical trials, the initial research design may be reviewed with human safety in mind. The FDA provides guidance for research involving radioactive drugs, and studies may require review by a Radioactive Drug Research Committee (RDRC) in addition to an IRB for human studies. fda.gov

The use of ionizing radiation in research, even in animal models that may inform human health, is a significant consideration for regulatory bodies. vcu.eduslu.edu The principles of ensuring that radiation exposure is as low as reasonably achievable (ALARA) are fundamental.

The following table outlines the key regulatory bodies and their primary roles in overseeing research with [¹²⁵I]-Oleic Acid:

Regulatory BodyPrimary RoleKey Responsibilities
Institutional Animal Care and Use Committee (IACUC) Ensures the humane care and use of animals in research. nih.govReviews and approves animal research protocols. Conducts facility inspections. Investigates animal welfare concerns. nih.gov
Radiation Safety Committee (RSC) Oversees the safe use of ionizing radiation. vcu.eduReviews and approves protocols involving radioactive materials. Sets institutional radiation safety policies. vcu.edu
Institutional Review Board (IRB) Protects the rights and welfare of human research subjects. wisc.eduReviews and approves research protocols involving human participants. wisc.edu
U.S. Department of Agriculture (USDA) Enforces the Animal Welfare Act. nih.govLicenses research facilities and conducts unannounced inspections. nih.gov
Public Health Service (PHS) Sets policy for the humane care and use of laboratory animals in PHS-funded research. nih.govRequires institutions to have an IACUC and comply with the Guide for the Care and Use of Laboratory Animals. nih.gov

Future Directions and Emerging Research Avenues for 125i Oleic Acid

Development of Novel [125I]-Oleic Acid Derivatives with Enhanced Biological Specificity

Future research is focused on synthesizing novel derivatives of [125I]-Oleic Acid designed to exhibit enhanced biological specificity. This involves modifying the oleic acid structure or the radioiodination process to improve targeting to particular cellular components, enzymes, or receptors implicated in disease states. For instance, creating analogs that mimic specific fatty acid transporters or enzymes involved in lipid metabolism dysregulation could lead to more precise diagnostic or therapeutic agents. Research may explore radioiodination at different positions on the oleic acid chain or conjugation to specific biomolecules to direct the radiotracer to sites of interest, such as tumors or inflamed tissues. The development of higher specific activity compounds is also a key objective to improve signal-to-noise ratios in imaging and metabolic studies.

Table 8.1.1: Potential Novel [125I]-Oleic Acid Derivatives and Their Targeted Specificity

Derivative TypeModification StrategyIntended Biological SpecificityPotential Application
Targeted Fatty Acid Analogs Structural modification of the oleic acid backbone; specific radioiodination positionEnhanced binding to specific fatty acid transporters (e.g., CD36, FATPs) or enzymes.Improved cellular uptake in specific tissues; tracking of fatty acid uptake pathways.
Conjugated [125I]-Oleic Acid Ester or amide linkage to targeting ligands (peptides, antibodies, small molecules)Receptor-mediated uptake by specific cell surface markers (e.g., cancer-specific antigens).Targeted delivery to diseased cells; molecular imaging of receptor expression.
Isotopically Modified Oleic Acid Incorporation of additional stable isotopes alongside radioiodineAdvanced metabolic flux analysis; multi-tracer studies for complex pathway elucidation.Deeper understanding of fatty acid metabolism dynamics in disease.

Applications in the Research and Development of Targeted Delivery Systems

[125I]-Oleic Acid holds potential for integration into advanced targeted delivery systems, such as lipid nanoparticles (LNPs), liposomes, or exosomes. These nanocarriers can be engineered to encapsulate or conjugate with [125I]-Oleic Acid, thereby improving its pharmacokinetic profile, stability, and site-specific delivery. For example, LNPs formulated with oleic acid as a helper lipid have shown promise in enhancing hepatic delivery of RNA therapeutics nih.gov. Future research could involve functionalizing these nanocarriers with targeting ligands that bind to specific receptors overexpressed on diseased cells, allowing for precise delivery of the radiolabeled oleic acid for imaging or as a component of a theranostic agent. This approach could facilitate the study of drug distribution within targeted delivery systems and assess their efficacy in situ.

Table 8.2.1: Integration of [125I]-Oleic Acid in Targeted Delivery Systems

Nanocarrier TypeIntegration StrategyTargeting Moiety ExamplePotential Research Application
Lipid Nanoparticles (LNPs) Encapsulation or incorporation of [125I]-Oleic Acid into the lipid matrix.Folate receptor ligands, antibodies, peptides targeting tumorsTracking LNP biodistribution; assessing payload release at target sites; studying LNP-mediated lipid metabolism modulation.
Liposomes Inclusion of [125I]-Oleic Acid within the aqueous core or lipid bilayer.Tumor-specific antibodies, cell-penetrating peptidesEvaluating liposome (B1194612) uptake and retention in specific tissues; monitoring lipid metabolism in targeted delivery.
Exosomes Loading [125I]-Oleic Acid into exosomes or modifying exosome surface.Cell-specific surface proteins (e.g., CD63, CD9)Studying exosome-mediated transport of fatty acids; assessing exosome tropism in disease models.

Expansion of [125I]-Oleic Acid Utilization into Advanced In Vitro Disease Models

The utility of [125I]-Oleic Acid can be significantly expanded by its application in more sophisticated in vitro disease models. Beyond traditional 2D cell cultures, researchers are increasingly employing advanced models such as organoids, 3D cell cultures, and patient-derived cell lines to better recapitulate the complexity of human diseases nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgnih.gov. Incorporating [125I]-Oleic Acid into these models will enable quantitative tracking of fatty acid uptake, metabolism, and distribution within a more physiologically relevant microenvironment. This can provide critical insights into how altered lipid metabolism contributes to disease pathogenesis, such as in non-alcoholic fatty liver disease (NAFLD), neurodegenerative disorders, or specific types of cancer. Such studies can help elucidate disease-specific metabolic signatures and identify novel therapeutic targets.

Table 8.3.1: Advanced In Vitro Models for [125I]-Oleic Acid Research

Model TypeDescriptionResearch Focus with [125I]-Oleic Acid
3D Cell Cultures/Spheroids Cells cultured in a three-dimensional matrix, mimicking tissue architecture and cell-cell interactions.Quantifying intracellular lipid accumulation and metabolism in a more tissue-like environment; studying nutrient gradients and their impact on fatty acid utilization.
Organoids Self-organized 3D in vitro tissues derived from stem cells or primary cells, recapitulating organ structure and function.Tracing fatty acid metabolism in organ-specific contexts (e.g., liver, brain, gut); assessing the impact of disease-related genetic mutations on oleic acid processing.
Patient-Derived Xenografts (PDXs) / Patient-Derived Organoids (PDOs) In vitro or in vivo models derived directly from patient tissues.Investigating patient-specific metabolic responses to oleic acid; identifying personalized therapeutic strategies based on individual metabolic profiles.
Co-culture Systems Mimicking tissue microenvironments by culturing multiple cell types together (e.g., hepatocytes and immune cells).Studying intercellular communication and metabolic crosstalk involving oleic acid; assessing how inflammation or other cellular interactions affect fatty acid metabolism.

Contribution to the Integration of Systems Biology and Computational Modeling of Metabolic Pathways

The quantitative data generated using [125I]-Oleic Acid as a tracer can significantly contribute to the field of systems biology and computational modeling of metabolic pathways. By providing precise measurements of metabolic flux, substrate utilization, and distribution rates, [125I]-Oleic Acid data can be integrated into constraint-based models (e.g., Flux Balance Analysis) or kinetic models. This integration allows for a more comprehensive understanding of complex lipid metabolic networks, enabling researchers to identify rate-limiting steps, predict pathway behavior under various conditions, and optimize metabolic engineering strategies researchgate.nettu-dresden.denih.govfrontiersin.org. For instance, data on oleic acid turnover rates can refine models predicting energy metabolism, lipid synthesis, or the impact of metabolic disorders on cellular function. This synergy between experimental tracing and computational analysis is crucial for deciphering the intricate regulatory mechanisms governing lipid metabolism in health and disease.

Table 8.4.1: Role of [125I]-Oleic Acid Data in Systems Biology and Computational Modeling

Systems Biology ApproachData Input from [125I]-Oleic Acid StudiesComputational Output/Insight
Metabolic Flux Analysis (MFA) Quantitative rates of oleic acid uptake, conversion to downstream metabolites, and incorporation into lipid pools.Mapping metabolic pathways, identifying flux bottlenecks, quantifying the impact of genetic or environmental perturbations on lipid metabolism.
Constraint-Based Modeling (e.g., FBA) Measured flux values for specific oleic acid-related reactions to constrain model predictions.Predicting optimal metabolic states, identifying novel metabolic engineering targets, simulating system responses to nutrient availability or genetic modifications.
Kinetic Modeling Kinetic parameters derived from tracer studies (e.g., Michaelis-Menten constants, reaction velocities).Simulating dynamic metabolic processes, understanding enzyme regulation, predicting cellular responses over time, and validating in silico models against experimental data.
Network Reconstruction & Analysis Data on oleic acid distribution and metabolic fate to validate and refine metabolic network reconstructions.Enhancing the accuracy of biological network maps, identifying key regulatory nodes, and understanding emergent properties of complex metabolic systems.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Tissue distribution, clearance rates, and metabolic stability data of [125I]-Oleic Acid.Predicting drug distribution and efficacy, optimizing dosing regimens for targeted therapies, and understanding the fate of lipid-based agents in vivo.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Oleic acid I-125 for experimental use?

  • Methodological Answer : Synthesis typically involves iodination of oleic acid using chloramine-T or Iodogen to introduce iodine-124. Characterization requires HPLC purification to confirm radiochemical purity (>95%) and thin-layer chromatography (TLC) to validate isotopic stability. Mass spectrometry and gamma counting are used to quantify specific activity (e.g., 2,000 Ci/mmol). Ensure compliance with radiation safety protocols during handling .
  • Key Considerations : Include controls (e.g., non-radiolabeled oleic acid) to distinguish isotopic effects. Document purification steps to address potential byproducts .

Q. How should researchers design experiments to assess Oleic acid I-125 uptake in cellular models?

  • Methodological Answer : Use cell lines (e.g., adipocytes or cancer cells) with optimized incubation times (e.g., 1–24 hours) and concentrations (0.1–10 µM). Quantify uptake via gamma scintillation counting or autoradiography. Normalize data to protein content or cell count. Include blocking experiments with excess unlabeled oleic acid to confirm receptor-mediated uptake .
  • Data Presentation : Tabulate time- and dose-dependent uptake curves, noting statistical significance (p < 0.05) using ANOVA .

Advanced Research Questions

Q. How can isotopic stability issues with Oleic acid I-125 be systematically addressed in longitudinal studies?

  • Methodological Answer : Monitor radiolytic decomposition by re-assaying purity via HPLC at regular intervals (e.g., 24, 48, 72 hours). Stabilize formulations with antioxidants (e.g., ascorbic acid) or cryogenic storage. Compare decay-corrected activity to theoretical values to identify deviations .
  • Contradiction Analysis : If discrepancies arise, cross-validate with alternative techniques (e.g., LC-MS for metabolite identification) to distinguish chemical degradation from isotopic decay .

Q. What strategies resolve conflicting data on Oleic acid I-125’s pharmacokinetics in vivo?

  • Methodological Answer : Conduct compartmental modeling (e.g., two-tissue model) to differentiate uptake phases. Use dynamic PET/SPECT imaging to correlate tracer distribution with blood sampling data. Address interspecies variability by repeating experiments in multiple models (e.g., rodents vs. primates) .
  • Statistical Approach : Apply Bayesian analysis to quantify uncertainty in parameter estimates (e.g., clearance rates) when data variability is high .

Q. How can Oleic acid I-125 be integrated into multi-omics studies to investigate lipid metabolism pathways?

  • Methodological Answer : Combine tracer kinetics with transcriptomic (RNA-seq) and lipidomic (LC-MS/MS) profiling. Use pathway enrichment tools (e.g., KEGG, Reactome) to link tracer uptake to gene expression clusters. Validate findings via siRNA knockdown of key transporters (e.g., CD36) .
  • Data Integration : Create a unified table mapping isotopic uptake rates to metabolic pathway activity scores, highlighting correlations (r > 0.7) .

Experimental Design & Reproducibility

Q. What controls are essential for ensuring reproducibility in Oleic acid I-125-based assays?

  • Methodological Answer : Include:

  • Negative controls : Cells treated with unlabeled oleic acid or devoid of receptors.
  • Radiation controls : Non-radioactive solvents to assess background counts.
  • Batch controls : Multiple synthesis batches to test inter-experiment consistency .
    • Documentation : Follow FAIR principles—publish raw gamma counts, HPLC chromatograms, and statistical code in supplementary materials .

Q. How should researchers handle discrepancies between in vitro and in vivo Oleic acid I-125 biodistribution data?

  • Methodological Answer : Perform ex vivo organ assays (e.g., gamma counting of dissected tissues) to validate imaging results. Adjust for physiological factors (e.g., blood flow, lipid partitioning) using pharmacokinetic modeling. Reconcile differences by testing in 3D cell cultures or organoids that mimic in vivo microenvironments .

Data Analysis & Reporting

Q. What are the best practices for presenting Oleic acid I-125 data in peer-reviewed journals?

  • Methodological Answer :

  • Tables : Include columns for specific activity, purity, uptake rates, and p-values. Use footnotes for technical details (e.g., gamma counter model).
  • Figures : Label autoradiography images with scale bars and dose calibration curves.
  • Supplementary Materials : Upload raw scintillation data, HPLC protocols, and statistical scripts .
    • Compliance : Adhere to journal guidelines (e.g., Beilstein Journal’s 5-compound limit for main text data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.